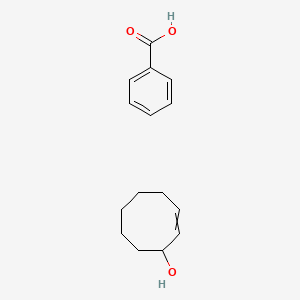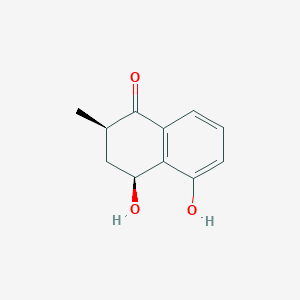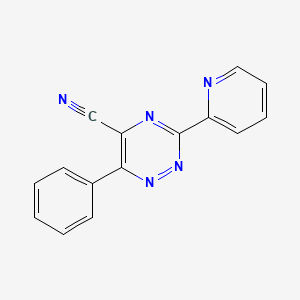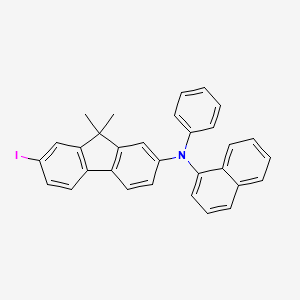
Benzoic acid--cyclooct-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–cyclooct-2-en-1-ol (1/1) is a chemical compound that combines the structural features of benzoic acid and cyclooct-2-en-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–cyclooct-2-en-1-ol typically involves the reaction of benzoic acid with cyclooct-2-en-1-ol under specific conditions. One common method involves the use of a catalyst such as 4-(N,N-dimethylamino)pyridine in dichloromethane, with the reaction mixture being cooled in an ice bath. The reaction is allowed to proceed for several days, followed by purification through chromatography to yield the desired product .
Industrial Production Methods: Industrial production of benzoic acid–cyclooct-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid–cyclooct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitrobenzoic acid or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–cyclooct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid–cyclooct-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid–cyclooct-2-en-1-ol can be compared with other similar compounds, such as:
Benzoic acid–hex-2-en-1-ol: Similar in structure but with a different alkene chain length.
Cyclooct-2-en-1-ol: Lacks the benzoic acid moiety, resulting in different chemical properties and reactivity.
Uniqueness: The combination of benzoic acid and cyclooct-2-en-1-ol in a single molecule imparts unique chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
184588-36-1 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
benzoic acid;cyclooct-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c9-8-6-4-2-1-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h4,6,8-9H,1-3,5,7H2;1-5H,(H,8,9) |
InChI-Schlüssel |
RFOSWCGURGZMMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=CC(CC1)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)


![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
